苯胺蓝

描述

Aniline Blue, also known as diphenylamine blue, China blue, or Soluble blue, is a mixture of methyl blue and water blue . It is a soluble dye used as a biological dye, appearing a yellow-green color after excitation with violet light . It is used to stain collagen, reveal callose structures in plant tissues, and in other connective tissue stains .

Synthesis Analysis

Aniline Blue is produced by successive phenylation and sulfonation of basic fuchsine . It consists of sulfonation products of variable mixtures of phenylated rosaniline and pararosaniline .

Molecular Structure Analysis

The molecular formula of Aniline Blue is C32H25N3Na2O9S3 . Its average mass is 737.730 Da and its monoisotopic mass is 737.054810 Da .

Chemical Reactions Analysis

Aniline compounds are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline .

Physical And Chemical Properties Analysis

Aniline Blue has a pH indicator range of 10.0 (blue) to 13.0 (orange) . It is a polar compound and has a boiling point of about 184°C and a melting point of about -6°C .

科学研究应用

光催化降解

苯胺蓝已被用于研究太阳照射下的光催化降解 . 一种新型的CoFe2O4/g-C3N4/膨润土纳米复合材料被合成并表征,用于在太阳照射下高效降解苯胺蓝 . 该复合材料被用作非均相光催化剂,在H2O2存在下降解苯胺蓝 .

吸附和酶促去除

苯胺蓝可以使用天然生物大分子从水中去除,用于吸附和酶促去除 . 研究调查了使用蜡质稻米加工废料、花生壳、黑曲霉微生物废料作为低成本吸附剂,以及漆酶作为生物催化剂 .

植物组织中胼胝质染色

苯胺蓝长期以来一直被用作植物组织中胼胝质染色的染料 . 它已被广泛用于检测与花粉管、小孢子母细胞、细胞板、韧皮组织、病原体相关分子模式 (PAMP) 诱导的乳突和胞间连丝相关的胼胝质 .

糖原的荧光染色

苯胺蓝可以用作糖原的荧光染色剂 . 该染料也有助于追踪溶酶体、线粒体、红细胞和细胞核的病理和自溶变化,也可以用于示踪组织切片和涂片中的细菌 .

检测植物和真菌中的胼胝质

1890 年,Mangin 发现三芳基甲烷染料苯胺蓝可用于检测植物和某些真菌中的胼胝质 . 该染料在用紫外光照射时,与胼胝质产生明亮的黄色荧光 .

作用机制

Aniline Blue, also known as Water Blue or C.I.42755, is a compound used in histology as a staining agent . This article will delve into the mechanism of action of Aniline Blue, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Aniline Blue primarily targets collagen proteins in cell tissues . Collagen, a major component of the extracellular matrix, provides structural support to tissues and organs. By staining collagen, Aniline Blue aids in the visualization of these structures.

Mode of Action

Aniline Blue interacts with collagen proteins in cell tissues, staining them a water-blue color . This interaction allows for the detailed observation of collagen structures within the tissue.

Biochemical Pathways

Its use in staining techniques like mallory’s trichrome stain and gömöri trichrome stain suggests it may play a role in differentiating various tissue components .

Result of Action

The primary result of Aniline Blue’s action is the staining of collagen proteins in cell tissues to a water-blue color . This staining enhances the visibility of collagen structures, aiding in the study and understanding of tissue morphology.

Action Environment

The action of Aniline Blue can be influenced by various environmental factors. For instance, it is soluble in water and slightly soluble in ethanol , suggesting that the solvent used can impact its staining efficacy. Additionally, factors such as pH, temperature, and the presence of other chemicals could potentially affect its stability and effectiveness.

安全和危害

未来方向

生化分析

Biochemical Properties

Aniline Blue has been shown to interact with certain proteins and glycogen, enhancing its fluorescence . This property is particularly useful in the detection of persistent histones in sperm nuclei . The interaction of Aniline Blue with these biomolecules indicates a significant role in biochemical reactions.

Cellular Effects

Aniline Blue is used in staining procedures to detect chromatin defects of sperm nuclei related to their nucleoprotein content . This suggests that Aniline Blue can influence cellular processes, particularly those involving DNA and protein interactions.

Molecular Mechanism

The molecular mechanism of Aniline Blue involves its binding to persistent histones in the sperm nucleus . This binding indicates a break in the developmental sequence of histones-transition proteins-protamines, which significantly affects DNA chain folding and vulnerability for increased DNA fragmentation .

属性

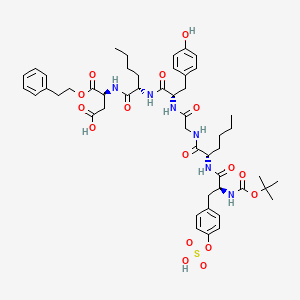

| { "Design of the Synthesis Pathway": "Aniline Blue can be synthesized by coupling aniline with a diazonium salt of a sulfonated aromatic compound.", "Starting Materials": [ "Aniline", "Sulfonated aromatic compound", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Water", "Ice" ], "Reaction": [ "Dissolve 10g of aniline in 50mL of dilute hydrochloric acid.", "Cool the solution to 0°C in an ice bath.", "Dissolve 10g of sodium nitrite in 50mL of water and add it slowly to the aniline solution with stirring.", "Keep the reaction mixture at 0°C for 30 minutes.", "Dissolve 15g of the sulfonated aromatic compound in 50mL of dilute sodium hydroxide.", "Add the diazonium salt solution dropwise to the sulfonated aromatic compound solution with stirring.", "Keep the reaction mixture at 0°C for 1 hour.", "Filter the precipitate and wash it with water.", "Dry the product in a desiccator.", "The resulting compound is Aniline Blue." ] } | |

CAS 编号 |

28631-66-5 |

分子式 |

C32H25N3Na2O9S3 |

分子量 |

737.7 g/mol |

IUPAC 名称 |

disodium;4-[4-[(4-amino-3-methyl-5-sulfophenyl)-[4-(4-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate |

InChI |

InChI=1S/C32H27N3O9S3.2Na/c1-20-18-23(19-30(32(20)33)47(42,43)44)31(21-2-6-24(7-3-21)34-26-10-14-28(15-11-26)45(36,37)38)22-4-8-25(9-5-22)35-27-12-16-29(17-13-27)46(39,40)41;;/h2-19,34H,33H2,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |

InChI 键 |

XOSXWYQMOYSSKB-UHFFFAOYSA-L |

SMILES |

CC1=CC(=CC(=C1N)S(=O)(=O)[O-])C(=C2C=CC(=NC3=CC=C(C=C3)S(=O)(=O)O)C=C2)C4=CC=C(C=C4)NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] |

规范 SMILES |

CC1=CC(=CC(=C1N)S(=O)(=O)O)C(=C2C=CC(=NC3=CC=C(C=C3)S(=O)(=O)[O-])C=C2)C4=CC=C(C=C4)NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] |

外观 |

Solid powder |

其他 CAS 编号 |

28631-66-5 |

物理描述 |

Dark reddish-brown or blue crystals; [Carolina Biological Supply MSDS] |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

C.I. Acid Blue 22 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-Fluorophenyl)[1,3]dioxolo[4,5-G]quinolin-8(5h)-One](/img/structure/B1668891.png)

![(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B1668894.png)